molecular formula C14H22 B14664177 Tetradeca-1,13-diyne CAS No. 38628-40-9

Tetradeca-1,13-diyne

Cat. No.: B14664177
CAS No.: 38628-40-9
M. Wt: 190.32 g/mol
InChI Key: ZAXCQRPZBARWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradeca-1,13-diyne is an organic compound with the molecular formula C14H22 It is a linear alkyne with two triple bonds located at the first and thirteenth positions of a fourteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradeca-1,13-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tetradeca-1,13-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Substituted alkynes

Scientific Research Applications

Tetradeca-1,13-diyne has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tetradeca-1,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates can result in the modification of biomolecules, affecting cellular processes.

Comparison with Similar Compounds

    Tetradeca-1,13-diene: A similar compound with double bonds instead of triple bonds.

    Hexadeca-1,15-diyne: A longer carbon chain with triple bonds at the first and fifteenth positions.

    Octadeca-1,17-diyne: An even longer carbon chain with triple bonds at the first and seventeenth positions.

Comparison: Tetradeca-1,13-diyne is unique due to its specific carbon chain length and the position of its triple bonds. Compared to tetradeca-1,13-diene, the presence of triple bonds in this compound results in different reactivity and chemical properties. The longer-chain analogs, hexadeca-1,15-diyne and octadeca-1,17-diyne, have similar reactivity but differ in physical properties such as boiling points and solubility.

Properties

CAS No.

38628-40-9

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

tetradeca-1,13-diyne

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2

InChI Key

ZAXCQRPZBARWEK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.